Aminopterin
Overview
Description
Aminopterin, also known as 4-aminopteroylglutamic acid, is a synthetic derivative of pterin and a 4-amino derivative of folic acid. It is an antineoplastic drug with immunosuppressive properties often used in chemotherapy. This compound works as an enzyme inhibitor by competing for the folate binding site of the enzyme dihydrofolate reductase, effectively blocking tetrahydrofolate synthesis .
Mechanism of Action
Target of Action
Aminopterin is an amino derivative of folic acid that primarily targets the enzyme dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of tetrahydrofolate, which is essential for the production of purines and pyrimidines .
Mode of Action
This compound works as an enzyme inhibitor by competing for the folate binding site of DHFR . Its binding affinity for DHFR effectively blocks the synthesis of tetrahydrofolate . This competitive inhibition results in a reduction of DNA, RNA, and protein synthesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the tetrahydrofolate synthesis pathway . Tetrahydrofolate is essential in the production of purines and pyrimidines . Therefore, the inhibition of DHFR by this compound leads to a deficiency in tetrahydrofolate, resulting in a reduction of DNA, RNA, and protein synthesis .
Pharmacokinetics
The pharmacokinetics of this compound have been studied, and it has been found that this compound has complete bioavailability when administered orally . No relationship between this compound pharmacokinetics and response has been observed .
Result of Action
The result of this compound’s action is a reduction in DNA, RNA, and protein synthesis due to the deficiency of tetrahydrofolate . This leads to the depletion of nucleotide precursors, which are essential for cell proliferation . This makes this compound effective as an antineoplastic drug, as it can inhibit the rapid cell division seen in cancerous cells .
Biochemical Analysis
Biochemical Properties
Aminopterin plays a significant role in biochemical reactions. It acts as an enzyme inhibitor by competing for the folate binding site of the enzyme dihydrofolate reductase . This competition effectively blocks the synthesis of tetrahydrofolate, which is essential in the production of purines and pyrimadines . As a result, a deficiency in tetrahydrofolate leads to a reduction in DNA, RNA, and protein synthesis .
Cellular Effects
The effects of this compound on cells are profound. By inhibiting the enzyme dihydrofolate reductase, this compound disrupts the synthesis of tetrahydrofolate, a crucial compound for the production of nucleotides . This disruption leads to a decrease in DNA, RNA, and protein synthesis, affecting various cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its competitive binding to the enzyme dihydrofolate reductase . This binding prevents the enzyme from converting dihydrofolate to tetrahydrofolate, a critical step in the synthesis of purines and pyrimidines . Consequently, this inhibition leads to a decrease in DNA, RNA, and protein synthesis .
Dosage Effects in Animal Models
Information on the dosage effects of this compound in animal models is limited. It is known that this compound has been used effectively in the treatment of pediatric leukemia .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the synthesis of purines and pyrimidines . By inhibiting the enzyme dihydrofolate reductase, this compound disrupts the conversion of dihydrofolate to tetrahydrofolate, a critical step in this metabolic pathway .
Transport and Distribution
This compound is actively transported into cells . Once inside the cell, it competes for the folate binding site of the enzyme dihydrofolate reductase, effectively blocking the synthesis of tetrahydrofolate .
Subcellular Localization
The subcellular localization of this compound is not explicitly stated in the available literature. Given its mechanism of action, it can be inferred that this compound interacts with the enzyme dihydrofolate reductase, which is found in the cytoplasm of the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminopterin can be synthesized through a multi-step process starting from pterin. The synthesis involves the following steps:
Formation of 2,4-diaminopteridine: This is achieved by reacting pterin with appropriate reagents under controlled conditions.
Attachment of the benzoyl group: The 2,4-diaminopteridine is then reacted with a benzoyl chloride derivative to form the benzoyl-substituted compound.
Formation of the glutamic acid derivative: The benzoyl-substituted compound is then reacted with glutamic acid under specific conditions to form this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Aminopterin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to form reduced derivatives.
Substitution: This compound can participate in substitution reactions where specific groups are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities and properties .
Scientific Research Applications
Aminopterin has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in studies involving enzyme inhibition and folate metabolism.
Medicine: Used in chemotherapy for treating certain types of cancer, including pediatric leukemia. .
Industry: Utilized in the production of specific pharmaceuticals and as a research tool in drug development
Comparison with Similar Compounds
Aminopterin is similar to other antifolate compounds, such as methotrexate. it has unique properties that distinguish it from these compounds:
Methotrexate: A closely related antifolate with a better therapeutic index and lower toxicity compared to this compound. .
Trimetrexate: Another antifolate with different pharmacological properties and clinical applications.
Edatrexate: A newer antifolate designed to overcome resistance mechanisms associated with methotrexate
This compound’s unique binding affinity for dihydrofolate reductase and its specific inhibition of tetrahydrofolate synthesis make it a valuable compound in scientific research and clinical applications .
Properties
IUPAC Name |
(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N8O5/c20-15-14-16(27-19(21)26-15)23-8-11(24-14)7-22-10-3-1-9(2-4-10)17(30)25-12(18(31)32)5-6-13(28)29/h1-4,8,12,22H,5-7H2,(H,25,30)(H,28,29)(H,31,32)(H4,20,21,23,26,27)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZGACDUOSZQKY-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N8O5 | |
Record name | AMINOPTERIN | |
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Related CAS |
31823-54-8 (hydrochloride salt) | |
Record name | Aminopterin | |
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DSSTOX Substance ID |
DTXSID3022588 | |
Record name | Aminopterin | |
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Molecular Weight |
440.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clusters of yellow needles. Used as a rodenticide, medicine and rodenticide. Not registered as a rodenticide in the U.S. (EPA, 1998), Orange-yellow solid; [HSDB] | |
Record name | AMINOPTERIN | |
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Solubility |
3.0X103 mg/L, Soluble in aqueous sodium hydroxide solutions, In water, 3.0X103 mg/L at 25 °C /Estimated/ | |
Record name | Aminopterin | |
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Vapor Pressure |
2.3X10-19 mg Hg at 25 °C /Estimated/ | |
Record name | AMINOPTERIN | |
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Mechanism of Action |
Aminopterin is an amino derivative of folic acid which binds competitively to the dihydrofolate reductase enzyme to block tetrahydrofolate synthesis. Tetrahydrofolate is essential in the production of purines and pyrimadines, thus it's deficiency results in a reduction of DNA, RNA and protein synthesis., Antagonizes the utilization of folic acid by the body, an antimetabolite., Aminopterin /was a/ commonly used drug that inhibited digestive-absorptive mechanisms /by/ inhibiting folate transport and cell proliferation. /From table/ | |
Record name | Aminopterin | |
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Color/Form |
Orange-yellow powder | |
CAS No. |
54-62-6 | |
Record name | AMINOPTERIN | |
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Record name | L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]amino]benzoyl]- | |
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Record name | AMINOPTERIN | |
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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